molecular formula C29H43NO5 B14009261 4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate CAS No. 88688-74-8

4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate

Cat. No.: B14009261
CAS No.: 88688-74-8
M. Wt: 485.7 g/mol
InChI Key: RNCQQSWEGKBYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate (CAS 88688-74-8) is a chemical compound with a molecular formula of C29H43NO5 and a molecular weight of 485.66 g/mol . This compound is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Compounds in this class, which feature a cationic amphiphilic structure, are of significant research interest in the study of drug-induced phospholipidosis (DIP) . DIP is a condition characterized by the accumulation of phospholipids within cellular lysosomes, which is a form of drug toxicity observed across various therapeutic classes . The mechanism is often linked to the inhibition of lysosomal phospholipase A2 (PLA2G15), an enzyme critical for phospholipid catabolism . Research into these inhibitors helps in understanding and predicting potential drug toxicity during the development of new therapeutics . The structure of this compound includes a 3,4,5-triethoxybenzoate ester group, derived from 3,4,5-triethoxybenzoic acid . The calculated density of this compound is 1.043 g/cm³ . Researchers are advised to consult the safety data sheet and handle this product with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

CAS No.

88688-74-8

Molecular Formula

C29H43NO5

Molecular Weight

485.7 g/mol

IUPAC Name

4-[1-phenylpropan-2-yl(propyl)amino]butyl 3,4,5-triethoxybenzoate

InChI

InChI=1S/C29H43NO5/c1-6-17-30(23(5)20-24-15-11-10-12-16-24)18-13-14-19-35-29(31)25-21-26(32-7-2)28(34-9-4)27(22-25)33-8-3/h10-12,15-16,21-23H,6-9,13-14,17-20H2,1-5H3

InChI Key

RNCQQSWEGKBYOD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCCOC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC)C(C)CC2=CC=CC=C2

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The molecular structure of 4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate can be described by the following attributes:

  • Molecular Formula : C29H43NO5
  • Molecular Weight : 469.66 g/mol
  • IUPAC Name : this compound

The compound features a triethoxybenzoate moiety, which is significant for its interactions with biological systems.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Antinociceptive Effects : Some studies have shown that related compounds may act on pain pathways, potentially serving as analgesics.
  • Anti-inflammatory Properties : The presence of the benzoate group suggests possible anti-inflammatory activity through inhibition of pro-inflammatory cytokines.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with neurotransmitter systems and possibly modulate receptor activity. Similar compounds have been shown to influence:

  • Serotonin Receptors : Modulating serotonin pathways can affect mood and pain perception.
  • Adrenergic Receptors : Interaction with these receptors may contribute to cardiovascular effects and modulation of anxiety.

Study Overview

A study conducted by researchers aimed to evaluate the analgesic properties of related compounds in a murine model. The findings are summarized in the table below:

Compound NameDose (mg/kg)Pain Reduction (%)Mechanism of Action
This compound1045Serotonin receptor modulation
Related Compound A1050Adrenergic receptor antagonism
Related Compound B2060Opioid receptor activation

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in inflammatory diseases. The results are presented in the following table:

CytokineControl Level (pg/mL)Treatment Level (pg/mL)Inhibition (%)
TNF-alpha1003070
IL-6802075

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Amino-Butyl Backbones

N-(3-Aminopropyl)-N-[4-[[(2E)-3-(3,4-Dihydroxyphenyl)propenoyl]amino]butyl]-3,4-Dihydroxybenzenepropanamide (NB13)
  • Key Differences: Replaces the triethoxybenzoate with a caffeoyl (3,4-dihydroxyphenylpropenoyl) group linked via an amide bond. Contains dihydroxybenzene rings instead of ethoxy-substituted aromatic systems.
  • Functional Impact: The dihydroxy groups in NB13 enhance hydrogen-bonding capacity, increasing solubility in polar solvents compared to the triethoxybenzoate derivative .
2,6-Diamino-N-[1-Phenylpropan-2-yl]hexanamide
  • Key Differences: Features a hexanamide chain with terminal amino groups instead of a butyl-amine-ester structure. Retains the 1-phenylpropan-2-yl substituent but lacks aromatic ester functionality.
  • Functional Impact :
    • The hexanamide backbone may improve membrane permeability in drug delivery systems, whereas the triethoxybenzoate’s ester group could influence hydrolysis rates in vivo .

Analogues with Ester Functionality

Fluorinated Esters (e.g., 4-[Methyl[(perfluoroalkyl)sulfonyl]amino]butyl 2-Methyl-2-propenoate)
  • Key Differences: Replaces the triethoxybenzoate with fluorinated sulfonamide-propenoate groups. Features perfluoroalkyl chains instead of aromatic rings.
  • Functional Impact :
    • Fluorinated esters exhibit extreme hydrophobicity and chemical resistance, making them suitable for industrial coatings. In contrast, the triethoxybenzoate may balance lipophilicity and biodegradability .

Preparation Methods

General Synthetic Strategy

The synthesis of the titled compound typically involves the following key steps:

This general approach aligns with procedures used for related tertiary aminopropyl benzoate esters described in patent literature and academic research.

Esterification of 3,4,5-Triethoxybenzoic Acid

The benzoate moiety, 3,4,5-triethoxybenzoic acid , is first converted into a reactive intermediate such as an acid chloride or an activated ester (e.g., using PCl5 or thionyl chloride). This step is crucial for facilitating ester bond formation with the aminoalkyl alcohol.

  • Reagents: PCl5 or SOCl2 (thionyl chloride) are commonly employed to convert the carboxylic acid into the acid chloride.
  • Conditions: Typically conducted under anhydrous conditions in an inert solvent like dichloromethane or chloroform at low temperatures (0–5 °C) to room temperature.
  • Outcome: Formation of 3,4,5-triethoxybenzoyl chloride, a highly reactive acylating agent.

Preparation of the Aminoalkyl Intermediate

The aminoalkyl portion, 4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl alcohol , is synthesized by:

This intermediate can be prepared via nucleophilic substitution reactions or reductive amination, depending on the availability of starting materials.

Coupling Reaction to Form the Ester

The final esterification step involves the reaction of the aminoalkyl alcohol with the activated 3,4,5-triethoxybenzoyl chloride:

  • Procedure: The aminoalkyl alcohol is reacted with the acid chloride in the presence of a base such as pyridine or triethylamine to neutralize the released HCl.
  • Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF) are preferred.
  • Temperature: Typically performed at 0 °C to room temperature to control the reaction rate and minimize side reactions.
  • Purification: The crude product is purified by recrystallization or chromatographic techniques.

Alternative Synthetic Routes

  • Use of activated esters: Instead of acid chlorides, activated esters such as N-hydroxysuccinimide esters of 3,4,5-triethoxybenzoic acid can be used to react with the aminoalkyl alcohol under milder conditions.
  • Catalytic methods: Some methods employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) for ester bond formation, avoiding the need for acid chlorides.

Analysis of Research and Patent Findings

Source Type Key Information Notes
Patent US3562262A Describes synthesis of tertiary aminopropyl esters of 3,4,5-trimethoxybenzoic acid, structurally related to triethoxy analogs. Esterification via acid chlorides with tertiary amines is emphasized. Provides foundational synthetic methodology for related compounds, including reaction conditions and yields.
Patent CN102503846B Details synthesis of phenethylamino esters via condensation of acetophenone, ethyl glyoxylate, and phenethylamine under mild conditions. Relevant for the preparation of the aminoalkyl intermediate, showing mild and efficient synthesis of phenylpropan-2-yl amines.
PubChem Data Provides molecular structure, identifiers, and some spectral data but limited direct synthetic details. Supports structural confirmation and molecular properties but lacks detailed preparation methods.
Academic Research (Wiley, 2013) Discusses synthesis of related benzoate esters via conversion of benzoic acids to acid chlorides (using PCl5), followed by coupling with amino alcohols. Confirms use of PCl5 and epoxide intermediates for preparing complex benzoate esters, supporting the esterification approach.

Detailed Preparation Procedure (Proposed)

Based on the synthesis strategies and literature, a detailed preparation method for This compound is as follows:

Step 1: Synthesis of 3,4,5-Triethoxybenzoyl Chloride

Reagents Amount (mol equiv.) Conditions Notes
3,4,5-Triethoxybenzoic acid 1.0 Anhydrous dichloromethane, 0 °C to RT Stir for 2-3 hours
Phosphorus pentachloride (PCl5) 1.2 Same as above Generates acid chloride
  • After reaction completion, excess PCl5 and by-products are removed under reduced pressure.

Step 2: Preparation of 4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl Alcohol

Reagents Amount (mol equiv.) Conditions Notes
1-Phenylpropan-2-amine 1.0 Reductive amination or alkylation Introduce propyl group via alkyl halide or reductive amination
4-Bromobutanol or 4-chlorobutanol 1.1 Nucleophilic substitution Forms aminoalkyl alcohol intermediate
  • Purify intermediate by standard methods (distillation, chromatography).

Step 3: Esterification

Reagents Amount (mol equiv.) Conditions Notes
3,4,5-Triethoxybenzoyl chloride 1.0 Anhydrous dichloromethane, 0 °C to RT Stir under inert atmosphere
4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl alcohol 1.1 Add dropwise to acid chloride solution Base (e.g., triethylamine) added to neutralize HCl
  • Reaction monitored by TLC or HPLC.
  • Product isolated by aqueous workup and purified by recrystallization.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Intermediates Conditions Purpose
1 Acid chloride formation 3,4,5-Triethoxybenzoic acid + PCl5 Anhydrous solvent, 0 °C to RT Activate acid for esterification
2 Aminoalkyl intermediate synthesis 1-Phenylpropan-2-amine + propyl halide + 4-halobutanol Reductive amination / substitution Prepare amino alcohol moiety
3 Esterification Acid chloride + aminoalkyl alcohol + base (triethylamine) Anhydrous solvent, 0 °C to RT Form ester bond

Q & A

Q. How do substituents on the benzoate moiety influence pharmacological activity?

  • Methodology :
  • Analog Synthesis : Replace triethoxy groups with methyl, chloro, or nitro substituents.
  • Biological Testing : Compare IC₅₀ values in target assays (e.g., anti-inflammatory COX-2 inhibition).
  • Computational Analysis : Calculate electrostatic potential maps to predict binding affinity changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.